Cas no 337501-97-0 (<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide)

<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide 化学的及び物理的性質
名前と識別子
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- <br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide
- Oprea1_200244
- AKOS000570356
- Oprea1_775168
- 337501-97-0
- 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide
- SB73146
- 2-(2,4-dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide
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- MDL: MFCD02047917
- インチ: InChI=1S/C24H18Cl2N2O/c1-14-6-5-9-21(15(14)2)28-24(29)19-13-23(18-11-10-16(25)12-20(18)26)27-22-8-4-3-7-17(19)22/h3-13H,1-2H3,(H,28,29)
- InChIKey: ZEEHGQIDCRDXIL-UHFFFAOYSA-N
- SMILES: CC1=C(C(NC(C2=CC(C3=C(Cl)C=C(Cl)C=C3)=NC4=CC=CC=C24)=O)=CC=C1)C
計算された属性
- 精确分子量: 420.0796186Da
- 同位素质量: 420.0796186Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 573
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42Ų
- XLogP3: 6.7
<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11141307-5g |
2-(2,4-Dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide |
337501-97-0 | 97% | 5g |
$874 | 2024-07-17 | |
Chemenu | CM267789-5g |
2-(2,4-Dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide |
337501-97-0 | 97% | 5g |
$825 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676087-5g |
2-(2,4-Dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide |
337501-97-0 | 98% | 5g |
¥9156.00 | 2024-05-18 | |
Chemenu | CM267789-1g |
2-(2,4-Dichlorophenyl)-N-(2,3-dimethylphenyl)quinoline-4-carboxamide |
337501-97-0 | 97% | 1g |
$320 | 2022-06-11 |
<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mide 関連文献
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
<br>2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-a mideに関する追加情報
2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide: A Comprehensive Overview
2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide is a complex organic compound with the CAS registry number 337501-97-0. This compound belongs to the class of quinoline derivatives, which have garnered significant attention in the fields of pharmacology and material science due to their unique structural properties and potential applications. The molecule consists of a quinoline ring system substituted with a carboxylic acid group at position 4 and an amide linkage with a 2,3-dimethylphenyl group. Additionally, the quinoline ring is further substituted with a 2,4-dichlorophenyl group at position 2, imparting additional electronic and steric effects to the molecule.
The synthesis of 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline skeleton through cyclization reactions. Subsequent steps involve functionalization of the quinoline ring to introduce the carboxylic acid group and the amide moiety. The introduction of the 2,4-dichlorophenyl group at position 2 is achieved through nucleophilic aromatic substitution or other suitable methods. The final product is obtained after rigorous purification steps to ensure high purity and stability.
Recent studies have highlighted the potential of quinoline derivatives in various therapeutic areas. For instance, research has shown that compounds like 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide exhibit promising antibacterial activity, particularly against multidrug-resistant bacterial strains. This is attributed to their ability to inhibit key enzymes involved in bacterial metabolism. Furthermore, these compounds have demonstrated anti-inflammatory properties, making them potential candidates for treating chronic inflammatory diseases such as arthritis.
In addition to its pharmacological applications, 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide has been explored for its role in material science. Its unique electronic properties make it a candidate for use in organic electronics, such as in light-emitting diodes (LEDs) and photovoltaic devices. Researchers have investigated its ability to act as an electron transport layer due to its high charge carrier mobility and stability under ambient conditions.
The structural features of this compound play a crucial role in its biological and chemical properties. The presence of multiple substituents on the quinoline ring introduces steric hindrance and electronic modulation effects. For example, the electron-withdrawing nature of the 2,4-dichlorophenyl group enhances the electrophilicity of the quinoline ring, facilitating certain types of chemical reactions. On the other hand, the electron-donating effects of the 2,3-dimethylphenyl amide group can influence the compound's solubility and bioavailability.
From an environmental standpoint, understanding the toxicological profile of CAS No: 337501-97-0 is essential for its safe handling and application. Recent toxicological studies have indicated that while this compound exhibits moderate toxicity in acute exposure scenarios, chronic exposure risks are relatively low under controlled conditions. These findings underscore the importance of adhering to safety protocols during synthesis and usage.
Looking ahead, ongoing research aims to optimize the synthesis process of 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide to enhance yield and reduce costs. Additionally, efforts are being made to explore its potential in emerging fields such as nanotechnology and drug delivery systems. Its ability to form self-assembled structures under certain conditions makes it a promising candidate for nanoscale applications.
In conclusion, CAS No: 337501-97-0, or 2-(2,4-Dichloro-phenyl)-quinoline-4-carboxylic acid (2,3-dimethyl-phenyl)-amide, represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structural characteristics and functional groups make it an invaluable tool in both therapeutic development and advanced materials research. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly significant role in various industries.
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